molecular formula C17H16N4O3 B2817235 (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035005-02-6

(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)acrylamide

Cat. No.: B2817235
CAS No.: 2035005-02-6
M. Wt: 324.34
InChI Key: KJTVOIFERZOZOG-FPLPWBNLSA-N
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Description

(Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)acrylamide is a synthetic compound of high interest in medicinal chemistry, featuring a unique hybrid structure combining multiple pharmacophores. Its core integrates a 5-methylisoxazole ring, a 1,2,4-oxadiazole moiety, and an acrylamide linker with an ortho-tolyl group, suggesting potential for multi-target therapeutic strategies. Research Applications and Potential Value The compound's significant research value stems from its constituent parts. The isoxazole ring is a privileged scaffold in drug discovery, well-documented for its broad spectrum of biological properties , including antimicrobial and anticancer activities . Similarly, the 1,2,4-oxadiazole moiety is known to contribute to favorable pharmacokinetic properties and receptor affinity. The (Z)-configured acrylamide group can serve as a key pharmacophore, potentially enabling covalent binding to biological targets or acting as a Michael acceptor in probe development. Mechanism of Action Insights While a specific mechanism of action for this precise compound is yet to be elucidated, its design suggests several potential pathways. Isoxazole derivatives have demonstrated activity through mechanisms such as inhibition of bacterial peptide deformylase (PDF) , an essential enzyme for bacterial survival . In oncology, natural and synthetic isoxazoline derivatives have been investigated as anticancer agents . The integration of the 1,2,4-oxadiazole ring, often used as a bioisostere for carboxylate or amide groups, may enhance membrane permeability or target engagement. Researchers are encouraged to investigate its activity against specific enzymatic targets or in phenotypic screens for antimicrobial or antiproliferative effects. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(Z)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-5-3-4-6-13(11)7-8-15(22)18-10-16-19-17(21-24-16)14-9-12(2)23-20-14/h3-9H,10H2,1-2H3,(H,18,22)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTVOIFERZOZOG-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: This step often involves the reaction of hydrazides with nitriles or carboxylic acids under dehydrating conditions.

    Coupling Reactions: The isoxazole and oxadiazole intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired product.

    Acrylamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of corresponding alcohols or acids.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Alcohols, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to certain biological molecules.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Diagnostics: Possible use in diagnostic assays due to its specific binding properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Used in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cell signaling pathways, it may mimic or block natural ligands, affecting downstream signaling events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are compared based on heterocyclic cores, substituents, and reported bioactivity. Key comparisons include:

Heterocyclic Core Variations

  • Thiadiazole vs. Oxadiazole Derivatives: Compound N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (MW: 392.48 g/mol) shares an acrylamide group but replaces oxadiazole with thiadiazole. Thiadiazole derivatives often exhibit antimicrobial activity, but sulfur’s lower electronegativity compared to oxygen in oxadiazole may reduce polar interactions in target binding . Activity: Thiadiazole analogs like 4g show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), while oxadiazole derivatives are favored in kinase inhibition due to enhanced electron-withdrawing effects .

Substituent Effects

  • Nitro vs. Methyl Groups: Nitro-substituted aryl analogs (e.g., 4b, 4f) demonstrate superior antimycobacterial activity compared to methyl-substituted derivatives (e.g., 4a, 4d) due to increased electron-deficient character, enhancing target affinity .
  • Chlorophenyl vs. o-Tolyl :
    Chlorine substituents (e.g., 4h ) enhance lipophilicity and membrane permeability, whereas the o-tolyl group’s methyl substitution may optimize hydrophobic interactions in binding pockets .

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound 1,2,4-Oxadiazole 5-Methylisoxazole, o-Tolyl ~350 (estimated) N/A (Limited data)
N-[3-(3-Methylphenyl)-...-benzamide 1,3,4-Thiadiazole 3-Methylphenyl, Acryloyl 392.48 Antimicrobial (MIC: 8–32 µg/mL)
Nitrothiophen Derivatives Thiophene Nitro, Aryl 280–320 Antitubercular (IC₅₀: 1.2–4.8 µM)
Chlorophenyl Analog (4h) 1,3,4-Thiadiazole 3-Chlorophenyl, Acryloyl 412.93 Enhanced lipophilicity

Methodological Considerations in Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficients) often prioritize common scaffolds but may overlook functional group contributions. For example:

  • Electron-Withdrawing Groups : Nitro substituents improve activity in nitrothiophen derivatives but are absent in the target compound, suggesting divergent SAR pathways .
  • Steric Effects : The o-tolyl group’s ortho-methyl substitution may hinder binding in rigid active sites compared to smaller substituents (e.g., H or Cl) .

Q & A

Q. What are the optimal synthetic routes and characterization methods for (Z)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)acrylamide?

The synthesis typically involves multi-step reactions, starting with the assembly of the isoxazole-oxadiazole core followed by acrylamide coupling. Key steps include:

  • Oxadiazole formation : Cyclization of acyl hydrazides with nitriles under acidic conditions (e.g., POCl₃) .
  • Acrylamide coupling : Michael addition or condensation reactions using acryloyl chloride derivatives under inert atmospheres (e.g., N₂) .
  • Z-configuration control : Stereoselective synthesis via catalytic asymmetric methods or photochemical isomerization .

Q. Characterization :

  • NMR (¹H/¹³C) : Assign peaks for the acrylamide double bond (δ 6.2–7.1 ppm for protons, δ 120–140 ppm for carbons) and oxadiazole/isoxazole rings .
  • IR spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers confirm the Z-configuration of the acrylamide moiety?

The Z-configuration is critical for bioactivity and is confirmed via:

  • NOESY NMR : Cross-peaks between the acrylamide β-proton and o-tolyl methyl group .
  • X-ray crystallography : Definitive structural assignment if single crystals are obtainable .
  • Computational modeling : DFT calculations to compare energy minima of Z/E isomers .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability while maintaining stereochemical purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example:

    FactorRangeOptimal Value
    Temperature60–100°C80°C
    SolventDMF, THF, MeCNMeCN
    Catalyst (Pd)0.5–2 mol%1 mol%
    Source: Adapted from
  • In situ monitoring : ReactIR or HPLC to track intermediate formation and minimize side reactions .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

Contradictions may arise from:

  • Solubility differences : Use DMSO stocks with ≤0.1% H₂O to prevent aggregation .
  • Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) .
  • Metabolic instability : Pre-treat compounds with liver microsomes to identify labile sites .

Example : In analogues, replacing o-tolyl with thiophene improved solubility but reduced kinase affinity . Cross-validate using molecular docking (AutoDock Vina) and MD simulations .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .
  • Photoaffinity labeling : Incorporate a diazirine moiety to capture drug-target adducts for MS identification .
  • Knockdown/overexpression : CRISPR-Cas9 or siRNA to confirm phenotype dependency on the target .

Q. How to design forced degradation studies to assess compound stability?

  • Stress conditions :

    ConditionParametersAnalysis Method
    Acidic/alkaline0.1M HCl/NaOH, 70°C, 24hHPLC-PDA
    Oxidative3% H₂O₂, RT, 6hLC-MS/MS
    PhotolyticICH Q1B guidelines (UV/vis light)NMR
  • Degradation pathways : Identify hydrolytic cleavage of the oxadiazole ring or isomerization of the acrylamide .

Q. What computational strategies predict off-target interactions?

  • Pharmacophore screening : Use Pharmit or Schrödinger Phase to match against databases like ChEMBL .
  • Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • Network pharmacology : Construct protein interaction networks (Cytoscape) to identify secondary targets .

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